1-(5-Bromo-2-fluorophenyl)-1h-imidazole
Description
Contextualization of Imidazole (B134444) Scaffolds in Modern Chemical Research
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, holds a position of prominence in modern chemical and pharmaceutical research. biolmolchem.com This structural motif is not merely a synthetic curiosity but is a fundamental component of numerous naturally occurring biological molecules, including the amino acid histidine, histamine, and nucleic acids. biomedres.us Its prevalence in nature has made the imidazole scaffold a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. ijpsonline.com
The unique electronic characteristics of the imidazole ring, including its amphoteric nature (acting as both a weak acid and a weak base) and its capacity for hydrogen bonding, allow derivatives to engage in a wide array of interactions with biological macromolecules like enzymes and receptors. ijpsonline.com This versatility has led to the development of a vast number of imidazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. biolmolchem.com Consequently, the imidazole nucleus is a core component of many FDA-approved drugs. The ongoing exploration of novel synthetic methodologies to access diverse substituted imidazoles remains a vibrant and significant area of academic and industrial research, aimed at discovering new therapeutic agents. biolmolchem.com
The Role of Halogenated Phenyl Substituents in Chemical Functionality and Synthesis
The introduction of halogen atoms, such as fluorine and bromine, onto phenyl rings attached to heterocyclic scaffolds is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties and enhance functionality. Halogens are not mere bulky, hydrophobic additions; they exert profound effects on a molecule's steric and electronic profile, which can influence its conformation, metabolic stability, and binding affinity for biological targets.
Bromine, along with other heavier halogens, can participate in a highly directional, non-covalent interaction known as a "halogen bond." This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as an oxygen or nitrogen atom in a protein's binding pocket. Halogen bonds are increasingly recognized and exploited in rational drug design to enhance ligand affinity and specificity for their targets. Furthermore, the bromo-substituent serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Chan-Lam) that are fundamental for building more complex molecular architectures. organic-chemistry.orgderpharmachemica.comnih.gov The strategic placement of different halogens on a phenyl substituent thus provides a powerful tool for fine-tuning the physicochemical and biological properties of a lead compound.
Scope and Objectives of Academic Research on 1-(5-Bromo-2-fluorophenyl)-1H-imidazole
Academic and industrial research into a specific compound like this compound is primarily driven by its potential as a highly versatile synthetic intermediate. While extensive studies on the final biological properties of this particular molecule are not widely documented, its structure is strategically designed for use as a building block in the synthesis of more complex and potentially bioactive compounds.
The key objectives of synthesizing and utilizing this compound in a research context include:
Scaffold for Further Elaboration: The compound serves as a readily available scaffold combining the biologically relevant imidazole nucleus with a synthetically useful di-halogenated phenyl ring.
Exploitation of Orthogonal Reactivity: The bromine and fluorine atoms on the phenyl ring offer distinct chemical reactivity. The carbon-bromine bond is a classical site for metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This enables the systematic exploration of structure-activity relationships (SAR) by attaching a wide variety of different chemical groups at the 5-position of the phenyl ring.
Fine-Tuning of Physicochemical Properties: The 2-fluoro substituent is strategically placed to modulate the electronic properties of the phenyl ring and can influence the conformation of the molecule due to steric and electronic effects. This substitution is often used in drug discovery to enhance metabolic stability or improve binding interactions.
In essence, the academic interest in this compound lies in its role as a key intermediate in synthetic pathways targeting novel pharmaceuticals or agrochemicals. Its synthesis is a crucial first step in programs aimed at developing new kinase inhibitors, receptor antagonists, or other agents where the N-aryl imidazole motif is a core structural feature. nih.gov
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| Histidine |
| Histamine |
| Liarozole |
| Alcaftadine |
| Zolpidem |
| Nilotinib |
Properties of this compound and Related Analogues
This table summarizes key identifiers for the title compound and a structurally related analogue found in chemical databases.
| Property | This compound | 1-(5-Bromo-2-fluorophenyl)-4-methyl-1H-imidazole aobchem.com |
| CAS Number | 425379-84-6 | 1352223-71-2 |
| Molecular Formula | C₉H₆BrFN₂ | C₁₀H₈BrFN₂ |
| Structure | Imidazole ring attached to a 5-bromo-2-fluorophenyl group. | Imidazole ring with a methyl group at position 4, attached to a 5-bromo-2-fluorophenyl group. |
| Primary Use | Synthetic Intermediate/Building Block | Synthetic Intermediate/Building Block |
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTAHCQEABZCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations for 1 5 Bromo 2 Fluorophenyl 1h Imidazole
Retrosynthetic Analysis and Strategic Disconnections for the Imidazole (B134444) Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 1-(5-Bromo-2-fluorophenyl)-1H-imidazole, the most logical disconnection is the C-N bond between the imidazole ring and the phenyl group. This leads to two primary retrosynthetic pathways:
Pathway A: N-Arylation of Imidazole. This is the most direct approach, involving the formation of the C-N bond between a pre-formed imidazole ring and a suitable 5-bromo-2-fluorophenyl electrophile. The key precursors are imidazole and a derivative of 1,5-dibromo-2-fluorobenzene or a related compound. This strategy relies on the development of effective C-N cross-coupling methodologies.
Pathway B: Imidazole Ring Formation on a Pre-functionalized Aniline. In this approach, the imidazole ring is constructed onto a 5-bromo-2-fluoroaniline (B1303259) backbone. This involves disconnecting the C-N and C-C bonds of the imidazole ring, leading to precursors like 5-bromo-2-fluoroaniline, a two-carbon synthon (such as an α-haloketone), and a source for the remaining carbon and nitrogen atoms of the imidazole ring.
These two primary disconnections form the basis for the various synthetic methodologies discussed in the following sections.
Conventional Multistep Synthetic Routes to this compound
Conventional methods for the synthesis of N-arylimidazoles often involve the construction of the imidazole ring from acyclic precursors and can be categorized into several classical reactions. These methods typically require harsh reaction conditions and may suffer from low yields and limited substrate scope, but they provide a foundation for understanding the chemistry of imidazole synthesis.
One plausible conventional route to this compound involves a modification of the Debus-Radziszewski imidazole synthesis . This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. nih.gov A modification of this reaction, where a primary amine replaces one equivalent of ammonia, can be employed to synthesize N-substituted imidazoles. nih.gov In the context of our target molecule, this would involve the reaction of 5-bromo-2-fluoroaniline, glyoxal (B1671930) (a 1,2-dicarbonyl compound), and formaldehyde (B43269) (an aldehyde).
Another classical approach is the Marckwald synthesis , which involves the cyclization of an α-aminoketone with a cyanate (B1221674) or a related one-carbon synthon. A potential adaptation for our target molecule would start with the synthesis of 2-amino-1-(5-bromo-2-fluorophenyl)ethan-1-one, which could then be cyclized. However, the synthesis of the α-aminoketone precursor can be challenging.
A more direct, albeit still challenging, conventional route involves the reaction of an N-aryl-α-aminoaldehyde or ketone with a source of the remaining imidazole ring atoms. For instance, the reaction of 5-bromo-2-fluoroaniline with an α-haloketone, followed by cyclization with a source of ammonia, can lead to the formation of the imidazole ring. nih.gov
These conventional methods, while historically significant, are often superseded by the more efficient transition-metal catalyzed approaches, especially for the synthesis of highly functionalized N-arylimidazoles.
Exploration of Transition-Metal Catalyzed Approaches for C-N Bond Formation
The development of transition-metal catalyzed cross-coupling reactions has revolutionized the synthesis of N-arylimidazoles, offering milder reaction conditions, broader substrate scope, and higher yields compared to conventional methods. The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds between aryl halides and amines, including N-H containing heterocycles like imidazole. researchgate.net The synthesis of this compound via this method would involve the coupling of imidazole with an appropriate aryl halide, such as 1,5-dibromo-2-fluorobenzene.
A typical reaction setup involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base in an organic solvent. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos often providing the best results. nih.gov Studies have shown that imidazoles can have an inhibitory effect on the in situ formation of the catalytically active Pd(0)-ligand complex, which can be overcome by pre-heating the palladium source and the ligand before adding the imidazole. nih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Imidazoles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 100 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 |
Copper-Catalyzed Ullmann Condensation:
The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems. organic-chemistry.org This reaction typically employs a copper catalyst, a ligand, a base, and a polar solvent at elevated temperatures. For the synthesis of our target molecule, this would involve the reaction of imidazole with 1,5-dibromo-2-fluorobenzene in the presence of a copper catalyst.
Modern Ullmann-type reactions often utilize copper(I) salts like CuI or CuBr and a variety of ligands, including diamines and phenanthrolines, which allow for milder reaction conditions. organic-chemistry.orgnih.gov 4,7-Dimethoxy-1,10-phenanthroline has been identified as a particularly effective ligand for the N-arylation of imidazoles. researchgate.net
Table 2: Representative Conditions for Ullmann Condensation for N-Arylation of Imidazoles
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 |
| CuBr | Pyridin-2-yl β-ketones | Cs₂CO₃ | DMSO | 60-80 |
Both palladium- and copper-catalyzed methods offer viable pathways to this compound, with the choice of method often depending on the specific substrate, functional group tolerance, and desired reaction conditions.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. researchgate.netnih.gov Both Buchwald-Hartwig and Ullmann-type C-N coupling reactions for the synthesis of N-arylimidazoles have been successfully performed under microwave irradiation. The efficient and rapid heating provided by microwaves can lead to a significant reduction in energy consumption. tib-op.org
Use of Greener Solvents:
The choice of solvent is a critical aspect of green chemistry. Efforts have been made to replace traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. For the N-arylation of imidazoles, solvent systems such as water/isopropyl alcohol (IPA) have been successfully employed in conjunction with palladium catalysts. organic-chemistry.org The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.
One-Pot and Multicomponent Reactions:
One-pot and multicomponent reactions are highly efficient synthetic strategies that align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. researchgate.net The Debus-Radziszewski synthesis, a multicomponent reaction, can be adapted for the synthesis of the target molecule. Furthermore, one-pot procedures that combine the formation of the imidazole ring with subsequent N-arylation are being developed to streamline the synthesis of N-arylimidazoles.
Use of Heterogeneous and Recyclable Catalysts:
The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a key area of green chemistry research. For the synthesis of N-arylimidazoles, various supported copper and palladium catalysts have been investigated, offering the potential for more sustainable and cost-effective processes. organic-chemistry.org
Detailed Reaction Mechanism Elucidation for Key Synthetic Steps
Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and developing more efficient synthetic routes. The mechanisms of the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation are of particular importance.
Mechanism of the Buchwald-Hartwig Amination:
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through the following key steps: researchgate.net
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
Ligand Exchange/Amine Coordination: The amine (in this case, imidazole) coordinates to the Pd(II) complex, displacing one of the ligands.
Deprotonation: A base removes a proton from the coordinated imidazole, forming a palladium-amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-arylimidazole product and regenerating the Pd(0) catalyst.
The rate-determining step can vary depending on the specific substrates and reaction conditions, but it is often the oxidative addition or the reductive elimination.
Mechanism of the Ullmann Condensation:
The mechanism of the copper-catalyzed Ullmann condensation is more complex and less definitively established than the Buchwald-Hartwig reaction. However, a plausible catalytic cycle involves the following steps: organic-chemistry.org
Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the imidazole in the presence of a base to form a copper(I)-imidazolide complex.
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-imidazolide complex, forming a copper(III) intermediate.
Reductive Elimination: The N-arylimidazole product is formed via reductive elimination from the copper(III) complex, regenerating a copper(I) species.
The exact nature of the active copper species and the role of the ligand are still areas of active research. It is believed that the ligand plays a crucial role in stabilizing the copper intermediates and facilitating the key steps of the catalytic cycle. mit.edu
Advanced Spectroscopic and Crystallographic Characterization of 1 5 Bromo 2 Fluorophenyl 1h Imidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. A suite of one- and two-dimensional NMR experiments would provide a wealth of information regarding the electronic environment of individual atoms and their connectivity within 1-(5-Bromo-2-fluorophenyl)-1H-imidazole.
¹H and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum would provide information on the number and environment of the hydrogen atoms. The expected signals for the protons on the imidazole (B134444) and the phenyl rings would appear in distinct regions of the spectrum. The protons on the imidazole ring are expected to resonate at lower field due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atoms. The protons on the substituted phenyl ring will exhibit chemical shifts influenced by the electron-withdrawing bromine and fluorine atoms. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, aiding in the assignment of their relative positions.
The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The carbon atoms of the imidazole ring would have distinct chemical shifts, with the carbon atom situated between the two nitrogen atoms (C2) typically appearing at the lowest field. The carbons of the phenyl ring would also show distinct signals, with their chemical shifts being influenced by the attached fluorine and bromine atoms, as well as the imidazole substituent.
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Imidazole H2 | 7.5 - 8.5 | 135 - 145 | Singlet, typically the most downfield imidazole proton. |
| Imidazole H4/H5 | 7.0 - 7.5 | 115 - 130 | Doublets or singlets depending on substitution. |
| Phenyl H3 | 7.2 - 7.8 | 115 - 125 (JC-F) | Doublet of doublets, coupled to H4 and F. |
| Phenyl H4 | 7.5 - 8.0 | 130 - 140 | Doublet of doublets, coupled to H3 and H6. |
| Phenyl H6 | 7.0 - 7.6 | 125 - 135 (JC-F) | Doublet, coupled to H4. |
| Phenyl C1 | N/A | 130 - 140 (JC-F) | Attached to Imidazole and F. |
| Phenyl C2 | N/A | 155 - 165 (JC-F) | Attached to F, large C-F coupling constant. |
| Phenyl C5 | N/A | 110 - 120 | Attached to Br. |
Note: These are estimated ranges and actual values may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity of adjacent protons in both the imidazole and the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is critical for establishing the connectivity between the imidazole and the phenyl rings, for example, by observing a correlation between the imidazole protons and the phenyl carbon C1.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This would be particularly useful in confirming the spatial relationship between the protons of the imidazole ring and the protons on the phenyl ring, providing insights into the preferred conformation of the molecule in solution.
¹⁹F NMR and ¹⁵N NMR for Specific Atom Environments
Given the presence of fluorine and nitrogen atoms, ¹⁹F and ¹⁵N NMR spectroscopy would offer more specific insights into the molecular structure.
The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, coupling between the fluorine atom and adjacent protons (³JF-H) and carbons (JF-C) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing further confirmation of the substitution pattern.
¹⁵N NMR spectroscopy, although less sensitive, would provide information about the electronic environment of the two nitrogen atoms in the imidazole ring. The two nitrogen atoms are chemically non-equivalent and would therefore exhibit two distinct signals. The chemical shifts would be influenced by the attachment of the phenyl ring to one of the nitrogens.
Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of the molecular ion of this compound with high accuracy. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₉H₆BrFN₂) by comparing the experimental mass to the calculated masses of possible elemental compositions. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of a bromine atom in the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the connectivity of the molecule. The fragmentation of this compound would be expected to proceed through characteristic pathways, such as the cleavage of the bond between the phenyl ring and the imidazole ring, or fragmentation of the imidazole ring itself. The observed fragmentation pattern would serve as a fingerprint for the compound and would be used to confirm the proposed structure.
Interactive Data Table: Expected Fragmentation Pathways in MS/MS
| Precursor Ion (m/z) | Expected Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
| [C₉H₆BrFN₂]⁺ | [C₆H₄BrF]⁺ | C₃H₂N₂ | Loss of the imidazole ring. |
| [C₉H₆BrFN₂]⁺ | [C₉H₅FN₂]⁺ | HBr | Loss of hydrogen bromide. |
| [C₉H₆BrFN₂]⁺ | [C₃H₃N₂]⁺ | C₆H₃BrF | Loss of the bromofluorophenyl group. |
Note: The m/z values are nominal and would be determined with high precision in an HRMS experiment.
Single-Crystal X-ray Diffraction for Solid-State Structural Determination of this compound
A detailed analysis of the solid-state structure of this compound, including crystallographic parameters such as crystal system, space group, unit cell dimensions, and key bond lengths and angles, requires experimental data from single-crystal X-ray diffraction studies. This information is not currently available in the public domain.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
A thorough examination of the vibrational modes of this compound, with specific assignments of infrared and Raman active bands to the stretching and bending vibrations of its functional groups, cannot be conducted without the corresponding experimental spectra. This data is necessary to discuss the compound's conformational properties and intermolecular interactions.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
An analysis of the electronic transitions of this compound, including the determination of its maximum absorption and emission wavelengths, molar absorptivity, and potential quantum yield, is contingent on the availability of UV-Vis absorption and fluorescence emission spectra. This data is required to understand the photophysical properties of the molecule.
Reactivity Profiles and Derivatization Strategies of 1 5 Bromo 2 Fluorophenyl 1h Imidazole
Electrophilic Aromatic Substitution Reactions on the Bromofluorophenyl Moiety
Electrophilic aromatic substitution (EAS) on the bromofluorophenyl ring of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole is governed by the directing effects of the three substituents: the fluorine atom, the bromine atom, and the 1-imidazolyl group.
Fluorine (at C2): As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the intermediate arenium ion. researchgate.netresearchgate.net However, its high electronegativity makes it inductively deactivating. In many cases, the reactivity of fluorobenzene (B45895) in EAS reactions is comparable to that of benzene (B151609) itself. acs.org
Bromine (at C5): Similar to fluorine, bromine is an ortho-, para-directing but deactivating group. science.gov
1-Imidazolyl Group (at C1): The N-imidazolyl substituent is generally considered an electron-withdrawing group due to the electronegativity of the nitrogen atoms, thus deactivating the phenyl ring towards electrophilic attack. Its directing effect is primarily meta.
Nucleophilic Substitution and Displacement Reactions at the Halogenated Positions
Nucleophilic aromatic substitution (SNAr) on the bromofluorophenyl moiety involves the displacement of either the fluoride (B91410) or bromide ion by a nucleophile. Such reactions typically require the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. stackexchange.com
The this compound molecule lacks strong activating groups for SNAr. The imidazole (B134444) ring is electron-withdrawing, but its activating effect is not as pronounced as that of a nitro group. Despite this, comparisons can be drawn based on general principles:
Reactivity of C-F vs. C-Br Bonds: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. stackexchange.com Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic and effectively stabilizes the intermediate Meisenheimer complex. Consequently, in activated systems, a C-F bond is often more labile towards nucleophilic substitution than a C-Br bond. stackexchange.com
Potential Reaction Sites: The fluorine is at the C2 position, and the bromine is at the C5 position. Without strong activation, displacement of either halide is challenging. However, under specific conditions, such as using very strong nucleophiles or photoredox catalysis, SNAr on unactivated fluoroarenes has been achieved. nih.gov In such a scenario, the C-F bond would be the more probable site of reaction.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for Further Functionalization
The bromine atom at the C5 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds. The C-Br bond is significantly more reactive in standard palladium-catalyzed oxidative addition cycles than the C-F bond, allowing for selective functionalization. wikipedia.org
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester. This reaction has been successfully applied to this compound to synthesize biaryl structures. For instance, the coupling with (4-aminophenyl)boronic acid has been reported in the synthesis of novel compounds.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|---|
| This compound | (4-aminophenyl)boronic acid | Pd(dppf)Cl2 | Na2CO3 | 1,4-Dioxane/H2O | Heating | 1-(5-(4-aminophenyl)-2-fluorophenyl)-1H-imidazole |
Heck Reaction: The Heck reaction couples aryl halides with alkenes. otago.ac.nz this compound would be expected to react with various alkenes (e.g., acrylates, styrenes) at the C-Br position under standard Heck conditions, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Sonogashira Coupling: This reaction creates C-C bonds between aryl halides and terminal alkynes, providing access to arylalkyne structures. wikipedia.orgorganic-chemistry.org The C-Br bond of the target molecule is well-suited for Sonogashira coupling, which typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org The C-Br bond of this compound can be selectively coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. wikipedia.orgbeilstein-journals.org
Reactions Involving the Imidazole Nitrogen Atoms (e.g., Alkylation, Acylation)
The imidazole ring in this compound has two nitrogen atoms, conventionally labeled N1 and N3. Since the N1 position is already substituted with the bromofluorophenyl group, further reactions such as alkylation or acylation would occur at the N3 position.
Alkylation of the N3 nitrogen with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would result in the formation of a quaternary imidazolium (B1220033) salt. These salts are ionic compounds and have applications as ionic liquids or precursors to N-heterocyclic carbenes. The reaction typically proceeds by treating the N-aryl imidazole with an alkylating agent in a suitable solvent. otago.ac.nznih.gov The N3 atom possesses a lone pair of electrons in an sp² orbital in the plane of the ring, making it nucleophilic and basic.
Acylation at N3 is also possible, typically using an acyl halide or anhydride. This would form an acylimidazolium species, which are often highly reactive and can act as acyl transfer agents.
Mechanistic Investigations of Derivatization Pathways and Product Selectivity
The selectivity observed in the derivatization of this compound is a direct consequence of the distinct reactivity of its functional groups, which can be explained by well-established reaction mechanisms.
Cross-Coupling Selectivity: In transition-metal-catalyzed reactions, the product selectivity is overwhelmingly in favor of reaction at the C-Br bond over the C-F bond. This is because the rate-determining step in the catalytic cycles of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions is the oxidative addition of the aryl halide to the low-valent palladium center. The C(sp²)-Br bond (bond energy ~336 kJ/mol) is significantly weaker and more polarizable than the C(sp²)-F bond (~522 kJ/mol), making its oxidative addition to Pd(0) kinetically far more favorable.
The Suzuki Reaction Catalytic Cycle (Example):
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
Transmetalation: The boronic acid, activated by a base, transfers its organic group (e.g., 4-aminophenyl) to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Electrophilic Aromatic Substitution Selectivity: The regioselectivity in potential EAS reactions is determined by the ability of the substituents to stabilize the positive charge in the arenium ion intermediate. The halogen atoms stabilize ortho and para intermediates through resonance donation, while the inductively withdrawing imidazole group destabilizes the ring, particularly at the ortho and para positions, making the meta position relatively less deactivated. The final product distribution would depend on a sensitive balance between these electronic effects and steric hindrance.
Imidazole N3-Alkylation Mechanism: This reaction is a standard nucleophilic substitution (SN2) where the lone pair of the N3 atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group to form the imidazolium salt.
1 5 Bromo 2 Fluorophenyl 1h Imidazole As a Versatile Synthetic Building Block
Utility in the Synthesis of Diverse Heterocyclic Systems
The bromine atom on the phenyl ring of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole serves as a versatile handle for the construction of more complex heterocyclic systems through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds.
One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura coupling reaction . This reaction would allow for the coupling of this compound with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the position of the bromine atom. For instance, coupling with pyrroleboronic acid could yield pyrrolyl-substituted phenyl-imidazoles, while reaction with thiopheneboronic acids could produce thiophenyl-derivatives. These transformations are known to proceed with high efficiency and functional group tolerance. The Suzuki reaction has been successfully applied to various bromo-indazoles and bromo-imidazoles, demonstrating the feasibility of this approach for creating diverse bi-aryl and hetero-biaryl systems. nih.gov
Another key transformation is the Buchwald-Hartwig amination , which facilitates the formation of carbon-nitrogen bonds. This reaction would enable the synthesis of a variety of amino-substituted derivatives from this compound by reacting it with primary or secondary amines. wikipedia.orgorganic-chemistry.orgnih.gov This method is particularly valuable for introducing nitrogen-containing heterocycles, thereby expanding the structural diversity of the resulting compounds. The Buchwald-Hartwig amination has been successfully employed for the amination of unprotected bromoimidazoles and bromopyrazoles, highlighting its applicability to similar substrates. nih.gov
The following table illustrates potential Suzuki-Miyaura coupling reactions with this compound.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Product | Potential Significance |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(2-Fluoro-5-phenylphenyl)-1H-imidazole | Core structure for further functionalization |
| 4-Pyridylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 1-(2-Fluoro-5-(pyridin-4-yl)phenyl)-1H-imidazole | Introduction of a basic nitrogen atom for medicinal chemistry applications |
| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 1-(2-Fluoro-5-(thiophen-2-yl)phenyl)-1H-imidazole | Thiophene-containing compounds often exhibit interesting biological activities |
Application as a Scaffold for Complex Organic Architectures
The rigid structure of the phenyl-imidazole core in this compound makes it an excellent scaffold for the construction of complex, three-dimensional organic architectures. The strategic placement of the bromo and fluoro substituents allows for selective and sequential functionalization, enabling the synthesis of highly elaborate molecules.
Following an initial cross-coupling reaction at the bromo position, further modifications can be envisioned on the imidazole (B134444) or phenyl rings. For example, directed ortho-metalation could be used to introduce substituents adjacent to the imidazole ring on the phenyl group, leveraging the directing ability of the imidazole nitrogen.
Furthermore, the imidazole ring itself can be a site for further reactions. While the N1 position is occupied by the bromo-fluorophenyl group, the other nitrogen atom and the carbon atoms of the imidazole ring can potentially be functionalized. For instance, N-heterocyclic carbene (NHC) complexes could be formed, which have applications in catalysis.
The ability to build upon the this compound scaffold allows for the creation of molecules with well-defined spatial arrangements of functional groups, which is crucial for designing compounds that can interact specifically with biological targets such as enzymes and receptors.
Role in the Generation of Chemically Diverse Compound Libraries
In drug discovery, the generation of chemically diverse compound libraries is essential for identifying new lead compounds. This compound is an ideal starting material for combinatorial chemistry and diversity-oriented synthesis. nih.gov The reactivity of the aryl bromide allows for the parallel synthesis of a large number of analogs by employing a variety of coupling partners in Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions.
For example, a library of compounds could be generated by reacting this compound with a diverse set of boronic acids in a multi-well plate format. Similarly, a library of amines could be coupled using the Buchwald-Hartwig amination. This approach allows for the rapid exploration of the chemical space around the this compound scaffold.
Another powerful tool for generating molecular diversity is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgthermofisher.comekb.egorganic-chemistry.orginterchim.fr If an alkyne functionality were introduced onto the phenyl ring of this compound (for instance, via a Sonogashira coupling), it could then be reacted with a library of organic azides to generate a diverse set of triazole-containing compounds. Triazoles are important pharmacophores found in many biologically active molecules.
The following table provides a hypothetical scheme for generating a small compound library from this compound.
| Reaction Type | Reagent Class | Resulting Functional Group | Number of Potential Products |
| Suzuki-Miyaura Coupling | Boronic Acids | Aryl, Heteroaryl, Alkyl | High |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Aryl/Alkyl Amines | High |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl | High |
| Heck Coupling | Alkenes | Alkenyl | Moderate |
| Stille Coupling | Organostannanes | Various Carbon Fragments | Moderate |
Precursor in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. nih.gov The imidazole moiety and the potential for further functionalization of this compound make it a plausible candidate for use in MCRs.
For instance, after conversion of the bromo group to an aldehyde, this derivative could potentially participate in well-known MCRs such as the Ugi or Passerini reactions. The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide. thermofisher.com Similarly, the Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. interchim.fr
By employing a derivative of this compound in such reactions, it would be possible to rapidly generate complex molecules incorporating the core scaffold, leading to novel chemical entities with potential biological activity. The efficiency and atom economy of MCRs make them highly attractive for the construction of compound libraries for high-throughput screening.
Lack of Specific Research Data on the Coordination Chemistry of this compound
A thorough review of available scientific literature reveals a significant gap in the specific research concerning the coordination chemistry of the compound this compound. Consequently, a detailed article structured around its ligand design, metal complex synthesis, binding modes, advanced characterization, and catalytic applications cannot be generated at this time due to the absence of published research findings.
The field of coordination chemistry extensively investigates the interaction of imidazole and its various derivatives with metal ions, leading to a vast body of knowledge on their synthesis, structure, and applications. These complexes are pivotal in various domains, including catalysis, materials science, and bioinorganic chemistry. However, the specific substitution pattern of a bromo group at the 5-position and a fluoro group at the 2-position of the phenyl ring attached to the imidazole nitrogen in this compound appears to be a niche area that has not been the subject of dedicated study in the context of its coordination behavior.
General principles of coordination chemistry allow for predictions about how this molecule might behave as a ligand. The imidazole ring offers a nitrogen donor atom for coordination to a metal center. The electronic properties of the phenyl ring, influenced by the electron-withdrawing bromo and fluoro substituents, would likely modulate the electron-donating ability of the imidazole nitrogen. This, in turn, could influence the stability and reactivity of any potential metal complexes.
Despite these general expectations, the specific details required for a comprehensive scientific article, such as synthesized metal complexes, their stoichiometric and structural characterization data, magnetic and electrochemical properties, and demonstrated catalytic activities, are not available in the current body of scientific literature. Further experimental research is necessary to elucidate the coordination chemistry of this compound. Such studies would involve the synthesis of its metal complexes, followed by detailed characterization using techniques like X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and elemental analysis. Subsequent investigations could then explore the potential applications of these novel complexes in areas like catalysis.
Until such research is conducted and published, any attempt to provide a detailed article on the coordination chemistry of this specific compound would be speculative and would not meet the standards of scientific accuracy.
Supramolecular Chemistry Involving 1 5 Bromo 2 Fluorophenyl 1h Imidazole
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The molecular structure of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole is primed for a variety of non-covalent interactions that are fundamental to supramolecular assembly. The imidazole (B134444) ring, with its sp²-hybridized nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor. The lone pair of electrons on the other nitrogen atom is a potential site for hydrogen bonding with suitable donor molecules.
Furthermore, the presence of both bromine and fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a directional interaction between a halogen atom (the Lewis acid) and a Lewis base. The bromine atom, being larger and more polarizable than fluorine, is expected to be a more potent halogen bond donor. These halogen bonds can play a crucial role in directing the assembly of molecules in the solid state.
The aromatic nature of both the phenyl and imidazole rings suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, can contribute significantly to the stability of the resulting supramolecular structures. The specific geometry of these stacking interactions (e.g., face-to-face, offset) would be influenced by the electronic nature and steric hindrance of the substituents.
Design and Synthesis of Self-Assembled Systems and Supramolecular Architectures
The predictable nature of the non-covalent interactions discussed above allows for the strategic design of self-assembled systems based on this compound. By carefully selecting co-formers or modifying experimental conditions, it is theoretically possible to guide the assembly process towards desired supramolecular architectures such as co-crystals, liquid crystals, or gels.
For instance, the co-crystallization of this imidazole derivative with molecules containing strong hydrogen bond acceptors (e.g., carboxylic acids, amides) could lead to the formation of robust hydrogen-bonded networks. Similarly, pairing it with strong halogen bond acceptors could result in predictable and well-defined halogen-bonded co-crystals. The interplay between these different interactions would ultimately determine the final solid-state structure.
Crystal Engineering Principles Applied to the Solid-State Assembly
Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions. For this compound, crystal engineering principles can be applied to predict and control its solid-state assembly. The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is central to this approach.
By identifying the most stable and frequently occurring synthons involving the imidazole and halogenated phenyl moieties, it becomes possible to design new crystalline materials with tailored architectures. For example, the formation of a hydrogen-bonded imidazole-imidazole catemer or a halogen-bonded chain could be targeted through the careful selection of crystallization conditions or the introduction of specific functional groups on a co-former molecule. A systematic analysis of the Cambridge Structural Database (CSD) for analogous structures would be invaluable in identifying such recurring interaction patterns.
Host-Guest Chemistry Applications and Molecular Recognition Studies
The imidazole ring and the halogenated phenyl group of this compound also suggest its potential utility in host-guest chemistry and molecular recognition. The imidazole moiety can participate in coordination with metal ions or act as a binding site for anionic guests through hydrogen bonding. The fluorinated and brominated phenyl ring can provide a hydrophobic pocket and engage in specific interactions with guest molecules.
The design of macrocyclic hosts or molecular cages incorporating this unit could lead to receptors capable of selectively binding specific guests. The binding affinity and selectivity would be governed by a combination of factors including size and shape complementarity, as well as the strength and directionality of the non-covalent interactions. Spectroscopic techniques such as NMR and UV-Vis titration would be essential tools for quantifying these host-guest interactions and determining association constants.
Emerging Research Directions and Future Perspectives for 1 5 Bromo 2 Fluorophenyl 1h Imidazole
Integration with Flow Chemistry and Automated Synthesis Methodologies
The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for rapid optimization and library generation.
Flow Chemistry: The synthesis of substituted imidazoles can be adapted to continuous-flow reactors. rsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. For the synthesis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole, a flow setup could enable safer handling of reagents and facilitate multi-step sequences in a "telescoped" manner, minimizing manual handling and purification steps between reactions. nih.gov
Automated Synthesis: Fully automated synthesis platforms can accelerate the discovery and development of novel derivatives. nih.gov These systems, often controlled by sophisticated software, can perform multi-step syntheses, purifications, and analyses with minimal human intervention. nih.govchemrxiv.org By programming a synthetic route for this compound and its analogs, researchers can rapidly generate a library of compounds for screening purposes. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
| Technology | Potential Application to this compound | Key Advantages |
| Flow Chemistry | Multi-step synthesis in a continuous, integrated system. | Enhanced safety, precise control of reaction conditions, improved scalability, higher reproducibility. |
| Automated Synthesis | High-throughput synthesis of derivatives for chemical libraries. | Increased speed of discovery, reduced manual labor, rapid reaction optimization. chemrxiv.org |
| Solid-Phase Synthesis (in flow) | Anchoring the imidazole (B134444) or phenyl ring to a solid support for streamlined synthesis and purification. nih.gov | Simplified purification, potential for automation, ease of handling intermediates. |
Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring
To fully realize the benefits of continuous flow and automated synthesis, real-time reaction monitoring is crucial. Process Analytical Technology (PAT) provides continuous insight into a reaction's progress, enabling dynamic control and optimization. nih.gov The integration of various spectroscopic techniques allows for the quantification of reactants, intermediates, products, and byproducts as they form.
For the synthesis of this compound, a multi-PAT approach could be implemented:
NMR Spectroscopy: Can provide detailed structural information and quantification of key species directly in the reaction stream.
UV/Vis Spectroscopy: Useful for monitoring the concentration of chromophoric species. Neural networks can be employed to deconvolute complex spectra where individual species lack distinct features. nih.gov
Infrared (IR) Spectroscopy: Can track the appearance and disappearance of specific functional groups, signaling the progression of the reaction.
This level of analytical integration provides a deep process understanding, facilitating rapid optimization and ensuring consistent product quality. nih.gov
Exploration of Sustainable Synthesis and Green Chemical Approaches
The principles of green chemistry are increasingly guiding synthetic route design, aiming to minimize environmental impact. acsgcipr.org For this compound, several green strategies can be explored.
Catalysis: The use of recyclable, heterogeneous catalysts, such as copper-based nanoparticles on magnetic supports (Cu@imine/Fe3O4 MNPs), has proven effective for the rapid, solvent-free synthesis of other substituted imidazoles. rsc.org This approach offers advantages like low catalyst loading, easy separation, and high yields, and the catalyst can be reused multiple times without significant loss of activity. rsc.org
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of the synthesis.
Energy Efficiency: Employing energy-efficient techniques like ultrasonic irradiation can accelerate reaction times and improve yields, as demonstrated in the Suzuki coupling synthesis of other aryl-imidazole derivatives. derpharmachemica.com
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Recyclable Catalysts | Employing heterogeneous or magnetic nanoparticle-based catalysts for Ullmann or Buchwald-Hartwig type coupling reactions. rsc.org |
| Solvent-Free Conditions | Performing reactions under neat or solid-state conditions to eliminate solvent waste. rsc.org |
| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy consumption. derpharmachemica.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
Advanced Computational Insights into Novel Reactivity and Interactions
Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules. Techniques like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can offer profound insights into the properties of this compound.
Reactivity Prediction: Computational models can predict sites of electrophilic and nucleophilic attack, helping to guide the design of new reactions and derivatizations. For instance, the electronic effects of the bromo and fluoro substituents on the phenyl and imidazole rings can be precisely mapped.
Interaction with Biomolecules: If the molecule is being investigated as a potential therapeutic agent, molecular docking and MD simulations can predict its binding mode and affinity with biological targets like enzymes or receptors. nih.gov Such computational studies have been effectively used to understand the binding selectivity of other imidazole-based inhibitors. nih.govcosmosscholars.com
Material Properties: For applications in materials science, computational methods can predict how the molecule will self-assemble or coordinate with metal ions, guiding the synthesis of materials with desired electronic or structural properties.
Potential as a Precursor for Advanced Organic Materials
The unique electronic and structural features of this compound make it an attractive precursor for advanced organic materials, particularly Metal-Organic Frameworks (MOFs) and other porous polymers. researchgate.net
Synthetic Pathways:
Functionalization: The bromo-substituent on the phenyl ring serves as a versatile handle for further functionalization. Through reactions like Suzuki or Sonogashira coupling, carboxylic acid, amine, or other coordinating groups can be introduced. These functionalized ligands can then be reacted with metal ions to form MOFs. tandfonline.com
Ligand Design: The imidazole ring itself is an excellent coordinating moiety for metal ions. The fluorophenyl group can influence the electronic properties and packing of the resulting framework. Fluorination in organic materials can lead to unique properties, including altered intermolecular interactions and enhanced stability. researchgate.net
Structural Aspects: The resulting materials could exhibit interesting properties. MOFs constructed from similar imidazole-dicarboxylate ligands have shown diverse network topologies and properties like high thermal stability, gas adsorption, and fluorescence. tandfonline.commdpi.com The presence of the halogen atoms (Br and F) in the framework's pores could create specific binding sites for guest molecules, making them potentially useful for applications in gas storage, separation, or sensing.
| Material Class | Synthetic Strategy | Potential Properties & Applications |
| Metal-Organic Frameworks (MOFs) | Functionalize the bromo-position with carboxylate groups, then react with metal salts (e.g., Zn, Cu, Co). tandfonline.commdpi.com | Porosity for gas storage (CO2, H2), catalysis, chemical sensing. |
| Porous Organic Polymers (POPs) | Polymerize functionalized derivatives of the parent molecule. | High surface area materials for gas separation and water purification. researchgate.net |
| Luminescent Materials | Incorporate into coordination polymers with lanthanide or other emissive metal ions. | Applications in lighting (OLEDs) and chemical sensing. tandfonline.com |
Q & A
Q. What are the standard synthetic routes for 1-(5-Bromo-2-fluorophenyl)-1H-imidazole?
- Methodological Answer : The synthesis typically involves imidazole ring formation via condensation of aldehydes/ketones with amines under acidic catalysis (e.g., HCl or H₂SO₄) . For halogenated derivatives, cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts or nucleophilic substitution with brominating agents (e.g., NBS) are common. For example, describes a Pd-catalyzed coupling for bromophenyl-substituted imidazoles (72% yield, m.p. 110–113°C) .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.26–7.90 ppm) and HRMS for molecular ion validation (e.g., [M + H]+ = 306.9633) . Elemental analysis (e.g., C% = 76.64 vs. 76.89 observed) and melting point determination (e.g., 110–113°C) further validate purity .
Q. What safety protocols are critical for handling halogenated imidazoles?
- Methodological Answer : Follow GHS guidelines for brominated/fluorinated compounds: use fume hoods, nitrile gloves, and avoid inhalation. emphasizes handling brominated imidazoles in amber glass to prevent light-induced degradation and using neutral pH buffers to avoid releasing HBr .
Advanced Research Questions
Q. How can researchers optimize regioselective substitution in imidazole derivatives?
- Methodological Answer : Pd-catalyzed C–H activation (e.g., ) allows regioselective functionalization at the C-2/C-4 positions. For bromo-fluorophenyl systems, steric and electronic effects guide substitution: electron-withdrawing groups (e.g., -F) direct reactions to para positions. Use DFT calculations to predict reactive sites and validate with NOESY NMR .
Q. What strategies resolve discrepancies in spectral data during characterization?
- Methodological Answer : If NMR peaks deviate from literature (e.g., δ 7.42–7.50 ppm in vs. δ 7.26 ppm in ):
- Repurify via flash chromatography (SiO₂, hexane/EtOAc).
- Perform 2D NMR (e.g., HSQC, HMBC) to assign coupling pathways.
- Cross-check with XRD (e.g., used single-crystal XRD to resolve ambiguities) .
Q. Which methodologies assess the bioactivity of bromo-fluorophenyl imidazoles?
- Methodological Answer :
- In-silico docking (AutoDock Vina) to predict EGFR binding (e.g., reported binding energies < −8 kcal/mol).
- ADMET analysis (SwissADME) to evaluate pharmacokinetics (e.g., BBB permeability, CYP inhibition).
- In-vitro cytotoxicity assays (MTT/PI staining) against cancer cell lines (e.g., IC₅₀ = 10–50 µM) .
Q. How do electronic effects influence the reactivity of bromo-fluorophenyl imidazoles?
- Methodological Answer : The ortho-fluorine group enhances electrophilic substitution at the C-5 position due to inductive electron withdrawal. ’s InChI data (C9H7FN2) and NMR shifts (δ 7.45–8.35 ppm in ) correlate with increased aromatic deshielding. Use Hammett constants (σ = 0.78 for -Br, 0.43 for -F) to predict reaction rates .
Data Contradiction Analysis
Q. Why do synthetic yields vary across similar imidazole derivatives?
- Methodological Answer : Variations arise from substituent steric effects and catalyst choice . For example:
- Pd-catalyzed reactions (72% yield in ) vs. CuI-mediated coupling (lower yields due to side reactions) .
- Optimize via DoE (Design of Experiments) to test temperature, solvent (DMSO vs. DMF), and catalyst loading .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
